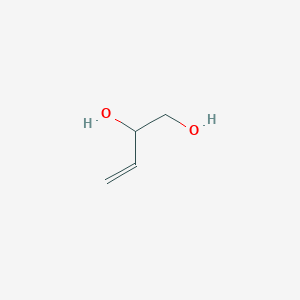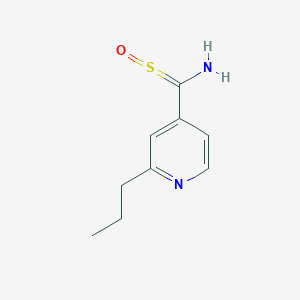
1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine
説明
1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine is a compound that can be inferred to have a pyridine core structure with a sulfinylmethanamine substituent. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their chemistry. For instance, sulfanylmethyl-installed dimethylaminopyridine (2-sulfanylmethyl-4-dimethylaminopyridine) is a related compound that features a pyridine ring and a thiol group, which is known for its utility in peptide synthesis . Similarly, cyclic sulfonamides have been used as precursors in the synthesis of complex molecules, indicating the versatility of sulfonamide and related sulfinyl groups in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds involves the use of a pyridine ring as a core structure to which various functional groups can be added. For example, the synthesis of sulfanylmethyl-installed dimethylaminopyridine involves the introduction of a thiol group, which is acidic and can form a zwitterion, aiding in its reactivity . In another case, cyclic sulfonamides are synthesized through a stereoselective intramolecular Heck reaction, followed by a double reduction to yield amino products . These methods suggest that the synthesis of 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine could potentially involve similar strategies, such as the functionalization of a pyridine ring followed by the introduction of a sulfinylmethanamine group.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine can be complex, with the potential for polymorphism as seen in sulfapyridine, which exists in multiple crystalline forms . The crystal structures of these forms differ in their molecular conformations, as indicated by variations in torsion angles . This suggests that 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine may also exhibit different conformations depending on its crystalline state, which could be relevant for its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of compounds with pyridine and sulfinyl or sulfonamide groups can be quite diverse. For instance, the thiol group in sulfanylmethyl-installed dimethylaminopyridine is used as an additive in native chemical ligation, a technique important for peptide and protein synthesis . The reactivity of the sulfinylmethanamine group in 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine could be explored in similar ligation reactions or in other contexts where the sulfinyl group can act as a leaving group or an electron-withdrawing group to facilitate nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine can be hypothesized based on related compounds. The acidic nature of the thiol group in sulfanylmethyl-installed dimethylaminopyridine suggests that similar compounds could have acidic properties . The polymorphism observed in sulfapyridine indicates that 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine may also exhibit different physical properties depending on its crystalline form, which could affect its solubility, melting point, and stability . Additionally, the presence of the sulfinylmethanamine group could influence the compound's reactivity and interactions with other molecules, potentially making it a candidate for use in various chemical syntheses.
科学的研究の応用
Antimicrobial and Antifungal Activities
1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine and its derivatives have been studied for their potential antimicrobial and antifungal activities. Research conducted by Fadda, El-Mekawy, and AbdelAal (2016) demonstrated that compounds with pyridyl functional groups, similar to 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine, showed significant activity against Gram-positive and Gram-negative bacteria, as well as tested fungi. This suggests potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Electrochemical and Photophysical Studies
Gobetto et al. (2006) conducted studies on photoactive complexes containing 4-methylpyridin-2-yl groups, which are structurally related to 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine. These studies reveal insights into the electrochemical behavior and photophysical properties of such compounds, indicating potential applications in electrochemistry and material sciences (Gobetto et al., 2006).
Synthesis of Complexes for Biochemical Applications
Research by Padilla-Tosta et al. (1999) on the synthesis of receptors based on terpyridine fragments, which include peripheral amino groups like those in 1-(2-Propylpyridin-4-yl)-1-sulfinylmethanamine, suggests applications in the synthesis of complexes for biochemical and medicinal purposes. These compounds can interact with various ions and molecules, indicating their potential in drug development and molecular recognition processes (Padilla-Tosta et al., 1999).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. It might include information about the compound’s toxicity, flammability, or reactivity, as well as any precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions involving the compound. It might include potential applications of the compound, or ways that its synthesis or reactivity could be improved or modified.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
(2-propylpyridin-4-yl)-sulfinylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKGWDRATOZYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960437 | |
| Record name | 1-(Oxo-lambda~4~-sulfanylidene)-1-(2-propylpyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propylpyridin-4-yl)-sulfinylmethanamine | |
CAS RN |
62178-61-4, 39896-11-2 | |
| Record name | Prothionamide-S-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062178614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Oxo-lambda~4~-sulfanylidene)-1-(2-propylpyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



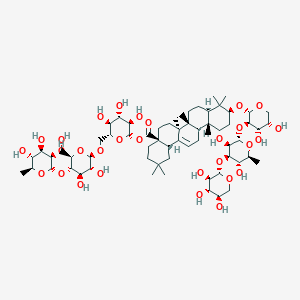
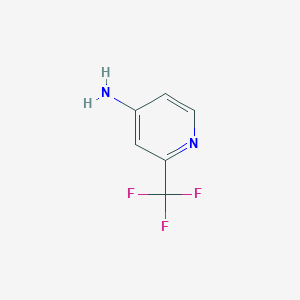
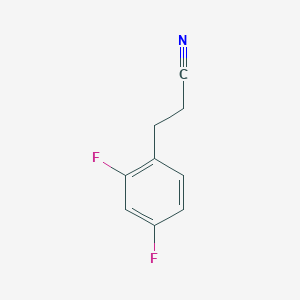
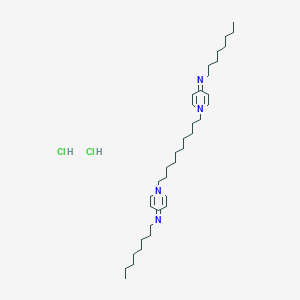
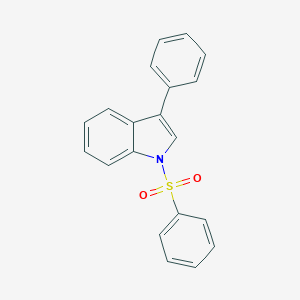
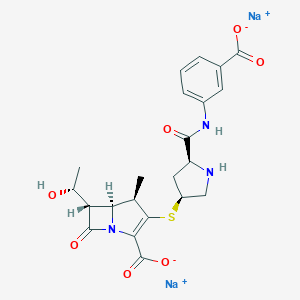
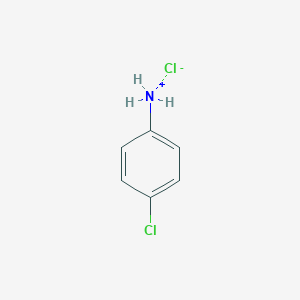
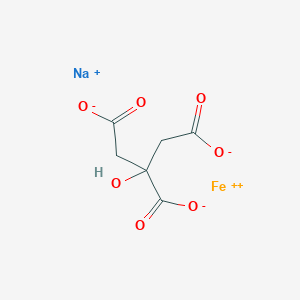
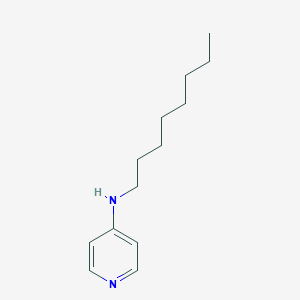
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
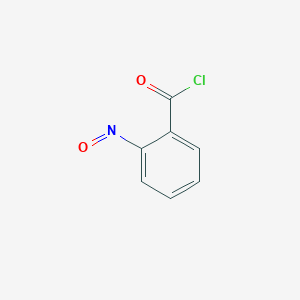
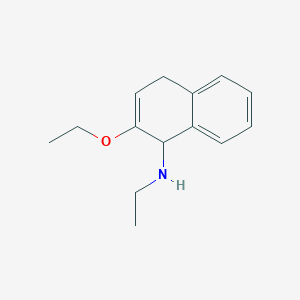
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
